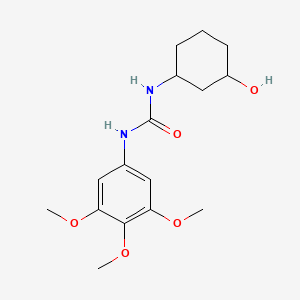

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as HU-210, is a synthetic cannabinoid that was first synthesized in the 1980s. The compound is a potent agonist of the CB1 receptor, which is the primary receptor for the psychoactive effects of tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Applications De Recherche Scientifique

Polyurethane Emulsifying and Electrolytic Properties

Polyurethane derivatives, including urea-based compounds, have been studied for their emulsifying and electrolytic properties. Research on the polycondensation kinetics in solution of alkylimino-2,2′ diethanols with diisocyanates, such as isophorone diisocyanate, highlighted the reactivity of NCO groups and the impact of steric hindrance from cyclohexyl and alkyl residues on reaction rates. This study suggests the potential of urea derivatives in the development of polyurethanes with specific properties, influenced by the urea component's structure (Gérard, Perchec, & Pham, 1988).

Photodegradation and Hydrolysis of Pesticides

Research into the photodegradation and hydrolysis of substituted urea pesticides, such as monolinuron and linuron, in water, underscores the environmental and degradation aspects of urea derivatives. These studies are crucial for understanding the environmental fate and safety of urea-based compounds, including potential pharmaceutical applications, by assessing their stability and degradation under various conditions (Gatidou & Iatrou, 2011).

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

The synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas showcases the chemical versatility of urea derivatives. This research demonstrates how urea compounds can be utilized in synthetic organic chemistry to create heterocyclic structures, which are valuable in pharmaceutical chemistry for their potential bioactive properties (Konovalova, Avdeenko, Dʼyakonenko, & Shishkina, 2020).

Thermal Decomposition Analysis

Studies on the thermal decomposition of alkyl- and aryl-ureas through DSC, TG, and IR spectroscopy contribute to our understanding of the physical and chemical stability of urea derivatives. Identifying the conditions under which urea compounds decompose can inform their safe handling and storage, as well as their applicability in various industrial processes (Stradella & Argentero, 1995).

Propriétés

IUPAC Name |

1-(3-hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-21-13-8-11(9-14(22-2)15(13)23-3)18-16(20)17-10-5-4-6-12(19)7-10/h8-10,12,19H,4-7H2,1-3H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXDITIEDIBRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)

![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)

![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)